1-(phenoxymethyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-ISOPROPYLPHENYL)-1-(PHENOXYMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a phenoxymethyl group, and a pyrazole carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOPROPYLPHENYL)-1-(PHENOXYMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and a suitable alkylating agent such as chloromethyl methyl ether.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction using isopropylbenzene and an appropriate catalyst like aluminum chloride.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-(4-ISOPROPYLPHENYL)-1-(PHENOXYMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-ISOPROPYLPHENYL)-1-(PHENOXYMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chloromethyl methyl ether for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-ISOPROPYLPHENYL)-1-(PHENOXYMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-ISOPROPYLPHENYL)-1-(PHENOXYMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-ISOPROPYLPHENYL)-1-(PHENOXYMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: can be compared with other pyrazole derivatives and phenyl-substituted compounds.
Similar Compounds: (4-Isopropylphenyl)-methanol, Fmoc-phenylalanine.
Uniqueness
Structural Uniqueness: The combination of the isopropylphenyl group, phenoxymethyl group, and pyrazole carboxamide moiety makes this compound unique compared to other similar compounds.
Functional Uniqueness: The specific functional groups and their arrangement contribute to the compound’s unique chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(phenoxymethyl)-N-(4-propan-2-ylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-15(2)16-8-10-17(11-9-16)21-20(24)19-12-13-23(22-19)14-25-18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,21,24) |
InChI Key |
POMODTCITJUIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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